N-Acetyllactosamine heptaacetate
CAS No.: 73208-61-4
Cat. No.: VC0043336
Molecular Formula: C₂₈H₃₉NO₁₈
Molecular Weight: 677.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73208-61-4 |
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Molecular Formula | C₂₈H₃₉NO₁₈ |
Molecular Weight | 677.61 |
IUPAC Name | [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1 |
SMILES | CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Properties and Structure
N-Acetyllactosamine heptaacetate is a complex carbohydrate derivative formed through extensive acetylation of N-acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine . The compound has the molecular formula C28H39NO18 and a molecular weight of 677.61 daltons . Its structure features seven acetyl groups strategically positioned throughout the molecule, which significantly alters its physical and chemical properties compared to the parent compound.
Physical and Chemical Characteristics
The physical and chemical properties of N-Acetyllactosamine heptaacetate are summarized in the following table:
The compound's extensive acetylation significantly impacts its physical properties, particularly its solubility profile . Unlike the parent compound N-acetyllactosamine, which is highly water-soluble, the heptaacetate derivative shows reduced water solubility but improved solubility in organic solvents such as chloroform and methanol .
Structural Features
N-Acetyllactosamine heptaacetate is chemically described as 2-(Acetylamino)-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose 1,3,6-Triacetate . This indicates that the compound contains:
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A β-D-galactopyranosyl unit with acetyl groups at positions 2, 3, 4, and 6
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A D-glucopyranose unit with an N-acetylamino group at position 2 and acetyl groups at positions 1, 3, and 6
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A β-glycosidic linkage connecting the galactose unit to position 4 of the glucosamine unit
The seven acetyl groups are distributed across both sugar units, with four on the galactose moiety and three on the glucosamine portion . This acetylation pattern is crucial for the compound's research applications, as it provides protection against non-specific interactions and hydrolysis during experimental procedures .
Relation to Parent Compound
N-Acetyllactosamine heptaacetate is derived from N-acetyllactosamine (CAS 32181-59-2), which has the molecular formula C14H25NO11 and a molecular weight of 383.35 . The parent compound, often abbreviated as LacNAc in literature (though per requirements, we will use the full name), is a naturally occurring disaccharide that plays important roles in biological recognition processes .
The conversion to the heptaacetate form involves the addition of seven acetyl groups (CH3CO-) to the hydroxyl groups of the parent compound, increasing its molecular weight and significantly altering its physical and chemical properties . While N-acetyllactosamine is highly water-soluble (10 mg/mL) with a melting point of 191-192°C, the heptaacetate derivative shows decreased water solubility but a higher melting point range of 213-217°C .
Synthesis and Preparation
The synthesis of N-Acetyllactosamine heptaacetate has been a subject of research interest for decades. Historical approaches to synthesizing related compounds provide insight into potential preparation methods.
Historical Synthesis Methods
Early work on related compounds includes Okuyama's total synthesis of lactosamine-octaacetate as described in a 1958 paper . This synthesis involved:
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Starting with N-acetylglucosamine
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Preparing 1,2,3-triacetyl-4,6-benzylidene-α-glucosamine
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Debenzylidenation using 60% acetic acid with heating
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Conversion to 1,2,3,6-tetraacetyl-α-glucosamine through controlled acetylation
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Condensation with acetobromogalactose using methods similar to those described by Reynolds and Evans for gentioibioseoctaacetate preparation
While this historical method focused on the octaacetate derivative, similar approaches with modified acetylation steps could be applied to synthesize the heptaacetate form . The paper noted challenges with yield (only 4% of theoretical yield) due to steric hindrance during condensation .
Modern Synthetic Approaches
Contemporary preparation methods for N-Acetyllactosamine heptaacetate typically involve:
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Starting with either natural N-acetyllactosamine or synthesizing it from constituent monosaccharides
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Performing selective acetylation using acetic anhydride with appropriate catalysts
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Purification through crystallization or chromatographic techniques to obtain the pure heptaacetate derivative
The acetylation pattern must be carefully controlled to ensure proper positioning of the seven acetyl groups across the disaccharide structure . This selective acetylation is crucial for maintaining the desired chemical and biological properties of the final compound.
Biological Significance
N-Acetyllactosamine heptaacetate serves as an important tool for studying various biological processes involving complex carbohydrates.
Role in Glycobiology
The parent compound, N-acetyllactosamine, is a key disaccharide found in many glycoproteins and glycolipids, playing crucial roles in cell-cell recognition, immune function, and development . The heptaacetate derivative allows researchers to study these functions under controlled conditions, as the acetyl groups can prevent unwanted degradation or modification during experimental procedures .
Relevance to Biological Recognition Processes
N-Acetyllactosamine heptaacetate is particularly valuable for investigating:
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The specificity and kinetics of glycosyltransferases and glycosidases
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Mechanisms of glycosidic bond formation and cleavage under enzyme catalysis
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Substrate preferences and catalytic mechanisms of carbohydrate-processing enzymes
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Complex glycan-mediated biological processes, including cell-cell communication and microbial pathogenicity
The extensively acetylated structure prevents non-specific interactions and hydrolysis, allowing researchers to study specific enzymatic mechanisms under controlled conditions . This is especially important for understanding how glycosyltransferases and glycosidases interact with carbohydrate structures .
Research Applications
N-Acetyllactosamine heptaacetate has significant applications in glycochemistry and broader biochemical research.
Applications in Enzymatic Studies
The compound serves as an ideal tool for investigating:
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Substrate specificity of various glycosidases and glycosyltransferases
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Kinetics of enzyme-catalyzed reactions involving complex carbohydrates
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Mechanisms of glycosidic bond formation and cleavage
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Structure-function relationships in carbohydrate-processing enzymes
Its modified structure with strategic acetylation provides enhanced stability during enzymatic studies, allowing researchers to focus on specific interactions of interest without interference from non-specific degradation .
Glycosylation Research
N-Acetyllactosamine heptaacetate is particularly valuable in glycosylation research, where it helps elucidate:
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Synthesis strategies for oligosaccharides and complex glycoconjugates
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Development of chemoenzymatic approaches to glycan synthesis
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Applications in synthetic biology and materials science centered around carbohydrate chemistry
These studies contribute to a broader understanding of glycan function in both natural and artificial systems . The heptaacetate modification provides chemical protection that can be selectively removed under controlled conditions, making it useful for sequential glycosylation reactions in complex carbohydrate synthesis .
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